3,3',4,5,5',6-Hexachlorophthalanilic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,4,5,5’,6-Hexachlorophthalanilic acid is a chlorinated aromatic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of six chlorine atoms attached to a phthalanilic acid structure, making it highly chlorinated and relatively stable.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4,5,5’,6-Hexachlorophthalanilic acid typically involves the chlorination of phthalanilic acid derivatives. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction is usually conducted at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of 3,3’,4,5,5’,6-Hexachlorophthalanilic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is monitored to prevent over-chlorination and formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
3,3’,4,5,5’,6-Hexachlorophthalanilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully dechlorinated products.
Substitution: Formation of substituted phthalanilic acid derivatives.
Scientific Research Applications
3,3’,4,5,5’,6-Hexachlorophthalanilic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other chlorinated aromatic compounds.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’,4,5,5’,6-Hexachlorophthalanilic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biochemical effects. The pathways involved in its mechanism of action include disruption of cellular processes and interference with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Hexachlorocyclohexane: Another highly chlorinated compound with similar stability and chemical properties.
4’-Fluoro-3,3’,4,5,6-Pentachlorophthalanilic acid: A related compound with one fluorine atom and five chlorine atoms.
Uniqueness
3,3’,4,5,5’,6-Hexachlorophthalanilic acid is unique due to its specific chlorination pattern and the presence of six chlorine atoms, which confer distinct chemical and physical properties. Its stability and reactivity make it valuable for various applications in research and industry.
Properties
CAS No. |
77106-13-9 |
---|---|
Molecular Formula |
C14H5Cl6NO3 |
Molecular Weight |
447.9 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-[(3,5-dichlorophenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H5Cl6NO3/c15-4-1-5(16)3-6(2-4)21-13(22)7-8(14(23)24)10(18)12(20)11(19)9(7)17/h1-3H,(H,21,22)(H,23,24) |
InChI Key |
KKSBBTVWBUHJCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.